Oxymetazoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWIFABBXFUGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040691 | |
| Record name | Oxymetazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
ODORLESS; WHITE TO NEARLY WHITE, FINE, CRYSTALLINE POWDER; SOL IN ALC, Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/, Insoluble in diethyl ether, chloroform, and benzene, 5.15e-02 g/L | |
| Record name | OXYMETAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from benzene | |
CAS No. |
1491-59-4 | |
| Record name | Oxymetazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1491-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxymetazoline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxymetazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxymetazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxymetazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYMETAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLN5B44ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYMETAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181-183 °C, 182 °C | |
| Record name | Oxymetazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXYMETAZOLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxymetazoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Pharmacology and Receptor Interactions of Oxymetazoline
Adrenergic Receptor Agonism
Oxymetazoline functions as an agonist at both α1- and α2-adrenergic receptors. drugbank.comjetir.org Its interaction with these receptors initiates a cascade of intracellular events that ultimately lead to its physiological effects. The compound demonstrates notable selectivity and varying degrees of affinity and potency across the different adrenoceptor subtypes. nih.govnih.gov
Alpha-1 Adrenoceptor Subtype Activity
This compound displays a significant affinity for α1-adrenoceptors, particularly the α1A subtype. nih.govnih.govresearchgate.net This interaction is a key component of its mechanism of action, especially in the context of vascular smooth muscle.
Research has consistently shown that this compound has a high affinity for the α1A-adrenoceptor subtype. nih.govnih.gov In radioligand binding studies, this compound demonstrated a higher affinity for α1A-adrenoceptors compared to other α1 subtypes. nih.gov Specifically, one study using transfected HEK293 cells found that this compound exhibited a significantly higher affinity at α1A-adrenoceptors compared to another common imidazoline (B1206853) derivative, xylometazoline (B1196259). nih.gov However, while its affinity is high, its functional potency as a partial agonist at α1A-adrenoceptors is considered relatively low. nih.gov This suggests that while it binds effectively to the receptor, its ability to induce a maximal response is limited. nih.govnih.gov
Table 1: Affinity of this compound at α-Adrenoceptor Subtypes
| Receptor Subtype | IC50 (μM) |
|---|---|
| α1A | 0.02 |
| α1B | 0.25 |
| α2A | 0.58 |
| α2C | 0.13 |
Data from a study on this compound's capacity to displace selective α-adrenoceptor antagonists in HEK293 cells. fda.gov
The agonistic effect of this compound at α1A-adrenoceptors directly translates to the contraction of vascular smooth muscle. drugbank.comnih.gov This process is initiated by the activation of the Gq protein coupled to the α1A-adrenoceptor. jetir.org Activation of the Gq protein stimulates the enzyme phospholipase C. drugbank.comjetir.org Phospholipase C then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. researcher.life The resulting increase in intracellular calcium concentration is a critical step in smooth muscle contraction. drugbank.comresearcher.life Calcium ions bind to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, leading to muscle contraction and vasoconstriction. researcher.life
Alpha-2 Adrenoceptor Subtype Activity
This compound also demonstrates significant activity at α2-adrenoceptors, where it generally acts as a potent agonist. nih.govnih.govresearchgate.net This interaction contributes significantly to its vasoconstrictive effects through a distinct signaling pathway.
While this compound has a lower affinity for α2B-adrenoceptors compared to α1A-adrenoceptors, it exhibits high potency as a full agonist at this subtype. nih.gov In functional assays measuring adrenoceptor-mediated calcium signals, this compound was found to be a more potent full agonist at α2B-adrenoceptors than xylometazoline. nih.gov This high potency at α2B-adrenoceptors, which are expressed in human nasal mucosa, is thought to be a key reason for its effectiveness as a nasal decongestant. nih.gov
Selectivity Ratios of Alpha-2 Adrenergic Receptor Subtypes (α2A vs α2B, α2A vs α2C, α2B vs α2C)
This compound exhibits a notable selectivity for the α2A-adrenergic receptor subtype over the α2B and α2C subtypes. arvojournals.orgnih.gov One study quantified these selectivity ratios, reporting a 200-fold selectivity for α2A versus α2B, a 7.1-fold selectivity for α2A versus α2C, and a 28.2-fold selectivity for α2B versus α2C. wikipedia.orgebi.ac.uk Another study highlighted that this compound is approximately 300 times more potent at the α2A subtype compared to prazosin (B1663645), a compound with higher affinity for α2B and α2C subtypes. arvojournals.org This preferential binding to the α2A subtype is a key aspect of its pharmacological profile. arvojournals.orgnih.gov
Selectivity Ratios of this compound for α2-Adrenergic Receptor Subtypes
| Receptor Comparison | Selectivity Ratio |
|---|---|
| α2A vs α2B | 200 |
| α2A vs α2C | 7.1 |
| α2B vs α2C | 28.2 |
Data from a study classifying selectivity ratios in alpha 2 adrenergic receptors. wikipedia.orgebi.ac.uk
Mixed Alpha-1 and Alpha-2 Adrenoceptor Agonism
This compound is recognized as a mixed agonist, interacting with both α1 and α2-adrenoceptors. drugbank.comresearchgate.net It functions as a selective α1-adrenoceptor agonist and a partial agonist at α2-adrenoceptors. guidetopharmacology.orgguidetopharmacology.org Specifically, it has been identified as an α1A agonist and a partial α2A adrenoceptor agonist. tocris.comrndsystems.combiocrick.com
Non-Adrenergic Receptor Interactions
Beyond its well-established effects on adrenergic receptors, this compound also interacts with the serotonin (B10506) (5-HT) receptor system.
Serotonin Receptor Binding and Agonism (5-HT1A, 5-HT1B, 5-HT1D)
This compound is a potent and full agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov It binds with nanomolar affinity to these receptor subtypes and mimics the effects of serotonin with similar potency and intrinsic activity. nih.gov Studies have reported its agonist activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. caymanchem.comregulations.govsigmaaldrich.com The binding affinities (Kd) have been quantified as 4.68 nM for 5-HT1A, 25.7 nM for 5-HT1B, and 5.01 nM for 5-HT1D. caymanchem.combiomol.com In functional assays, this compound inhibits forskolin-stimulated adenylate cyclase activity in tissues expressing these receptors. caymanchem.combiomol.com
Binding Affinity (Kd) of this compound for 5-HT1 Receptor Subtypes
| Receptor Subtype | Kd (nM) |
|---|---|
| 5-HT1A | 4.68 |
| 5-HT1B | 25.7 |
| 5-HT1D | 5.01 |
Data from agonist binding studies. caymanchem.combiomol.com
Partial Agonism at 5-HT1C Receptors
At 5-HT1C receptors, this compound exhibits mixed agonist-antagonist behavior, classifying it as a partial agonist. nih.govsigmaaldrich.comscientificlabs.co.uk It can act as both an agonist and an antagonist at this receptor depending on the presence of other compounds like methiothepin (B1206844) or clonidine. biomol.comcaymanchem.com In functional assays, it stimulates the accumulation of inositol phosphates in preparations with high expression of 5-HT1C receptors, with an EC50 of 269 nM. caymanchem.combiomol.com
5-HT2B Receptor Agonist Activity and Valvular Interstitial Cell Proliferation (in vitro)
In vitro studies have revealed that this compound possesses significant agonist activity at the 5-HT2B receptor. researchgate.net This activity is noteworthy because the 5-HT2B receptor is implicated in drug-induced valvular heart disease. researchgate.netresearcher.life Research has demonstrated that this compound can cause the proliferation of mitral valvular interstitial cells (VICs) in a laboratory setting. researchgate.netnih.gov Specifically, this compound at concentrations of 10 µM and 100 µM was shown to increase the incorporation of [3H]thymidine in passage 2 mitral VICs, indicating cell proliferation. nih.gov The EC50 for its 5-HT2B agonist effect has been reported to be 15 nM. nih.gov The activation of 5-HT2B receptors on heart valve interstitial cells can trigger proliferative responses that are reminiscent of the fibrosis seen in valvular heart disease. researcher.lifemdpi.com
Receptor Binding Dynamics and Models
The interaction of this compound with its receptors is a dynamic process influenced by factors such as receptor subtype and the specific tissue environment. For instance, this compound has been shown to act as an agonist at the α2A-adrenoceptors in the rabbit pulmonary artery but as an antagonist at the same receptor subtype in the human saphenous vein. ahajournals.orgahajournals.org This highlights species-specific differences in receptor pharmacology. ahajournals.orgahajournals.org
Radioligand binding studies have been instrumental in characterizing the affinity of this compound for various receptor subtypes. These studies have demonstrated its high affinity for α2A receptors and lower affinity for α2B and α2C receptors. nih.gov Competition binding assays, using compounds like [3H]yohimbine, have helped to pharmacologically describe and locate α2-adrenoceptor subtypes in different tissues. nih.gov The affinity ratio of this compound to other ligands, such as rauwolscine, is a useful tool for discriminating between α2-adrenoceptor subtypes. ahajournals.orgahajournals.org
Functional assays, such as measuring adrenoceptor-mediated Ca2+ signals or the inhibition of forskolin-stimulated adenylate cyclase activity, provide insights into the potency and efficacy of this compound at different receptors. researchgate.netnih.govcaymanchem.combiomol.com These studies have helped to classify this compound as a full or partial agonist at various adrenergic and serotonin receptor subtypes.
Radioligand Competition Studies
Radioligand competition studies have been instrumental in characterizing the binding affinity of this compound for various adrenergic receptor subtypes. These studies have revealed a complex and subtype-specific interaction profile.
In transfected HEK293 cells, this compound demonstrated higher affinities than the endogenous catecholamines, adrenaline and noradrenaline, at most α-adrenoceptor subtypes. researchgate.netnih.gov A comparative analysis with xylometazoline in the same cell line showed that this compound has a significantly higher affinity for α(1A)-adrenoceptors but a lower affinity for α(2B)-adrenoceptors. researchgate.netnih.gov Another study reported that this compound displays a higher affinity for α1A-adrenoceptors compared to α2B-adrenoceptors. drugbank.commedicaldialogues.in
Further investigations into its interaction with α2-adrenergic receptor subtypes in the human brain have shown that this compound possesses a high affinity for α-2A receptors, with lower affinities for both α-2B and α-2C receptors. nih.gov In studies using homogenates of human caudate nucleus, competition curves for the inhibition of [3H]yohimbine binding by this compound were best explained by a model assuming binding to two distinct sites. nih.gov
Table 1: this compound Adrenoceptor Affinity
| Receptor Subtype | Finding | Source |
|---|---|---|
| α(1A)-adrenoceptor | Higher affinity compared to xylometazoline. | researchgate.netnih.gov |
| α(2B)-adrenoceptor | Lower affinity compared to xylometazoline. | researchgate.netnih.gov |
| α1A-adrenoceptor | Higher affinity compared to α2B-adrenoceptors. | drugbank.commedicaldialogues.in |
| α-2A receptor | High affinity. | nih.gov |
| α-2B receptor | Lower affinity. | nih.gov |
| α-2C receptor | Lower affinity. | nih.gov |
Mutagenesis Studies and Subtype Selectivity
Mutagenesis studies have provided critical insights into the molecular determinants of this compound's subtype selectivity, particularly between α1A and α1D adrenergic receptors. Research has shown that this compound has a 50-fold lower affinity for α1D-adrenergic receptors (ARs) compared to α1A-ARs. researchgate.nettandfonline.comnih.gov This difference in affinity is partly attributed to steric interactions. researchgate.nettandfonline.comnih.gov The α1D-AR possesses a phenylalanine residue at position 360 (Phe-360), which creates steric hindrance with the bulky tert-butyl group of this compound, thereby lowering its affinity. researchgate.nettandfonline.comnih.gov
Conversely, the α1A-AR has a leucine (B10760876) at the corresponding position (Leu-290), which can more easily accommodate the bulky structure of this compound. tandfonline.comnih.gov This was further demonstrated by a significant loss of this compound affinity for an α1A-AR mutant where Leu-290 was replaced with phenylalanine (L290F). researchgate.nettandfonline.comnih.gov
Further studies have identified two phenylalanine residues, Phe-308 and Phe-312, located in the transmembrane domain 7 of the α1A-adrenergic receptor, as being major sites for antagonist binding. nih.gov Interestingly, these residues are also crucial for the binding of imidazoline-type agonists, including this compound. nih.gov This suggests that imidazoline agonists may bind in a manner more similar to antagonists than to phenethylamine-type agonists, which could account for their partial agonist properties. nih.gov
Modeling of this compound Binding to Alpha-1A-Adrenergic Receptor Mutants
Molecular modeling has been employed to visualize the binding of this compound within the binding pocket of α1A-adrenergic receptor mutants, specifically the α1A-L290F mutant. researchgate.netresearchgate.net These models provide a structural basis for the observations from mutagenesis studies.
In the α1A-L290F mutant model, several key interactions are predicted:
Serine-188 (Ser-188) is involved in hydrogen bonding interactions. researchgate.netresearchgate.net
Aspartate-106 (Asp-106) participates in ionic interactions with the imidazoline ring of this compound. researchgate.netresearchgate.net
Phenylalanine-289 (Phe-289) engages in aromatic interactions with the phenyl ring of the ligand. researchgate.netresearchgate.net
Phenylalanine-308 (Phe-308) and Phenylalanine-312 (Phe-312) , known to be important for antagonist affinity, also interact with the imidazoline ring of this compound. researchgate.netresearchgate.net
The mutation of leucine to phenylalanine at position 290 (L290F) introduces a bulkier residue into the binding pocket. researchgate.netresearchgate.net This newly introduced Phe-290 is thought to lower the affinity for this compound through one of two mechanisms: either by directly competing for aromatic interactions or by physically clashing with the tert-butyl group of this compound. researchgate.netresearchgate.net
Table 2: Key Amino Acid Interactions in the α1A-L290F Mutant Model
| Amino Acid Residue | Type of Interaction with this compound | Source |
|---|---|---|
| Ser-188 | Hydrogen bonding | researchgate.netresearchgate.net |
| Asp-106 | Ionic interactions (with imidazoline ring) | researchgate.netresearchgate.net |
| Phe-289 | Aromatic interactions (with phenyl ring) | researchgate.netresearchgate.net |
| Phe-308 & Phe-312 | Interaction with imidazoline ring | researchgate.netresearchgate.net |
| Phe-290 (mutant) | Potential for steric hindrance or competitive aromatic interactions | researchgate.netresearchgate.net |
G-Protein Coupled Receptor (GPCR) Agonist Properties
This compound functions as a direct-acting agonist at both α1- and α2-adrenergic G-protein coupled receptors (GPCRs). drugbank.commedicaldialogues.in Its activity, however, varies depending on the receptor subtype and the cellular context.
Functional studies have characterized this compound as a partial agonist at α(1A)-adrenoceptors and a full agonist at α(2B)-adrenoceptors. researchgate.netnih.gov At α(1A)-adrenoceptors, its potency was observed to be relatively low and significantly less than its binding affinity. researchgate.netnih.gov In contrast, at α(2B)-adrenoceptors, this compound was found to be a more potent full agonist compared to xylometazoline. researchgate.netnih.gov
The interaction of this compound with GPCRs leads to the activation of specific G-protein signaling pathways. As an agonist for α1- and α2-adrenoceptors, it can activate Gq and Gi-protein-coupled receptors, respectively. drugbank.com Activation of α1-adrenoceptors stimulates phospholipase C, leading to increased intracellular calcium levels and smooth muscle contraction. drugbank.com Activation of α2-adrenoceptors can inhibit adenylyl cyclase. drugbank.com
In HeLa cells, which endogenously express Gαi-coupled receptors, this compound triggered a dose-dependent P-DMR (photonic crystal dynamic mass redistribution) signal, confirming its agonist activity at these receptors. nih.gov In NIH-3T3 cells transfected with α2-adrenergic receptors, this compound acted as a partial agonist in stimulating [35S]GTPγS binding. psu.edu Interestingly, the ectopic expression of the G-protein subunit Gαo1 in these cells increased the relative efficacy of this compound, causing it to behave more like a full agonist. psu.edu
Table 3: Summary of this compound's GPCR Agonist Properties
| Receptor Subtype | Agonist Activity | Signaling Pathway | Source |
|---|---|---|---|
| α(1A)-adrenoceptor | Partial Agonist | Gq-protein coupled | researchgate.netnih.gov |
| α(2B)-adrenoceptor | Full Agonist | - | researchgate.netnih.gov |
| α1-adrenoceptor | Agonist | Activates Phospholipase C | drugbank.com |
| α2-adrenoceptor | Agonist | Inhibits Adenylyl Cyclase | drugbank.com |
| Gαi-coupled receptors (HeLa cells) | Agonist | P-DMR signal | nih.gov |
| α2-AR (NIH-3T3 cells) | Partial Agonist | Increased efficacy with Gαo1 expression | psu.edu |
Table 4: Compound and PubChem CID
| Compound Name | PubChem CID |
|---|---|
| This compound | 4636 |
| Adrenaline | 5816 |
| Noradrenaline | 439260 |
| Xylometazoline | 5709 |
Pharmacodynamics of Oxymetazoline
Vasoconstrictive Mechanisms and Physiological Outcomes
The primary local effect of oxymetazoline is vasoconstriction, which underlies its therapeutic use as a decongestant. wikipedia.orgjetir.org This action stems from its binding to and activation of α-adrenergic receptors on the smooth muscle of blood vessels. jetir.orgpatsnap.com
This compound induces the constriction of dilated arterioles, which directly results in a reduction of blood flow within the microvasculature. jetir.orgdrugbank.com This effect is particularly significant in the respiratory microvasculature of the nasal mucosa. drugbank.comnih.gov Studies have demonstrated that the topical application of this compound can decrease nasal mucosal blood flow by up to 50%. wikipedia.org Research using in vivo models has observed the tangible effects of this compound on blood vessel diameters. nih.govnih.gov In one study, the application of this compound led to a measurable decrease in the diameters of both arterioles and venules 60 minutes after application. nih.govnih.gov This vasoconstriction is believed to interfere with the normal defense mechanisms of the mucosa during bacterial infections, likely by diminishing blood flow. umk.pl
| Vessel Type | Observed Effect at 60 Minutes Post-Application | Reference |
|---|---|---|
| Arterioles | Diameter Decrease | nih.gov, nih.gov |
| Venules | Diameter Decrease | nih.gov, nih.gov |
The vasoconstrictive action of this compound extends to both resistance and capacitance blood vessels within the human nasal mucosa. jetir.orgdrugbank.comsayacare.in Resistance vessels, primarily arterioles, control blood flow, while capacitance vessels, such as venous sinusoids, regulate blood volume and mucosal thickness. drugbank.comgoogle.com By constricting both types of vessels, this compound effectively reduces blood flow and the volume of blood held within the nasal tissues. drugbank.comgoogle.com It has been suggested that α2-adrenergic receptors, which this compound acts upon, are predominant in the venous sinusoids, playing a key role in regulating nasal congestion. google.com
The vasoconstriction of nasal blood vessels leads to two key physiological outcomes: a reduction in fluid exudation from postcapillary venules and an increase in the diameter of the airway lumen. wikipedia.org This dual action effectively decreases nasal mucosal edema (swelling) and lowers resistance to airflow. jetir.orgdrugbank.com Clinical studies have quantified these effects, showing that this compound can reduce nasal airway resistance (NAR) by as much as 35.7%. wikipedia.org In a double-blind, placebo-controlled trial with healthy subjects, this compound produced a significant decrease in NAR compared to placebo at all measured time points over a two-hour period. nih.gov
| Measurement | Outcome with this compound | Significance (P-value) | Reference |
|---|---|---|---|
| Nasal Airway Resistance (NAR) | Significantly Lower | < 0.001 | nih.gov |
| Total Minimum Cross-sectional Area (tMCA) | Significantly Higher | < 0.001 | nih.gov |
| Total Nasal Volume (tVOL) | Significantly Higher | < 0.001 | nih.gov |
Systemic Sympathomimetic Effects
While primarily used for its local effects, this compound can be absorbed into the systemic circulation, leading to widespread sympathomimetic effects. alzdiscovery.orgdrugs.com
Imidazoline (B1206853) derivatives like this compound can be readily absorbed through mucosal membranes and the gastrointestinal tract. wikipedia.orgdrugbank.commedicinesauthority.gov.mt Its high lipophilicity contributes to its rapid absorption by blood vessels and potential entry into the systemic circulation, which can lead to toxicity. alzdiscovery.org Following systemic absorption, the effects of this compound may persist for up to 7 hours, and its elimination half-life in humans is reported to be between 5 and 8 hours. wikipedia.orgmedicinesauthority.gov.mt Pharmacokinetic studies in animals have shown that while systemic absorption from dermal application is limited, the drug is extensively distributed following intravenous administration. fda.gov In humans, systemically absorbed this compound is excreted unchanged in both urine (30%) and feces (10%). wikipedia.org
Once in the systemic circulation, this compound can exert clinically significant effects on the cardiovascular system by stimulating adrenergic receptors. drugs.com These effects can include positive chronotropic (increased heart rate) and inotropic (increased contractility) actions on cardiac tissue. drugs.com In the peripheral vasculature, its α1-adrenergic agonism leads to vasoconstriction. drugs.com Case reports have documented a range of cardiovascular events following this compound exposure, particularly with excessive use or in susceptible individuals. alzdiscovery.orgnih.gov Reported responses include hypertension, palpitations, tachycardia, and reflex bradycardia. nih.govrevportcardiol.orgglowm.com In some instances, more severe events such as syncope and non-ST-elevation myocardial infarction have been associated with its use. nih.govrevportcardiol.org Children are considered to be at a greater risk for adverse cardiovascular events following accidental ingestion or excessive use. alzdiscovery.orgglowm.com
Cardiovascular Systemic Responses
Hypertension
This compound has the potential to cause systemic vasoconstriction, which can lead to an increase in blood pressure. revportcardiol.org This effect is a result of its alpha-1 adrenergic agonist activity. revportcardiol.org While generally considered safe when used topically at recommended doses, systemic absorption can result in clinically significant hypertension. nih.govdrugs.com This is particularly a concern in individuals with pre-existing cardiovascular conditions such as hypertension. ijrpr.comrevportcardiol.org The risk of hypertension may be increased when this compound is combined with other substances that also elevate blood pressure. drugbank.com
Tachycardia and Bradycardia
This compound's effect on heart rate can be complex, with reports of both tachycardia (rapid heartbeat) and bradycardia (slow heartbeat). drugbank.commedicinenet.com Tachycardia can occur as a result of the drug's sympathomimetic effects. ijrpr.com Conversely, a bradycardic response may be observed, which is thought to be a reflex action to the initial hypertension caused by the drug. nih.gov The stimulation of carotid and aortic baroreceptors by high blood pressure can trigger a reflex bradycardia. nih.gov In pediatric populations, both tachycardia and bradycardia have been reported as adverse cardiovascular events following this compound exposure. alzdiscovery.org
Arrhythmias and Palpitations
Cardiac arrhythmias and palpitations are potential systemic effects of this compound. ijrpr.comdrugs.com These can be a consequence of the drug's impact on the cardiovascular system. ijrpr.com The risk of arrhythmias may be heightened when this compound is used in conjunction with other medications known to affect heart rhythm. mims.com Cases of ventricular tachycardia and other arrhythmias have been reported in association with the use of sympathomimetic nasal sprays. alzdiscovery.org
Central Nervous System Systemic Responses
As a lipophilic compound, this compound can cross the blood-brain barrier and exert effects on the central nervous system (CNS) if systemically absorbed. nih.gov The immaturity of the blood-brain barrier in infants and young children increases their susceptibility to CNS-related adverse events. alzdiscovery.org
Tremors, Headaches, Anxiety, and Dizziness
Systemic absorption of this compound can lead to a range of CNS symptoms, including tremors, headaches, anxiety, and dizziness. ijrpr.comdrugs.com These effects are generally associated with the drug's sympathomimetic properties. nih.gov Headaches are a reported side effect, and in some cases, may be severe. drugs.comcmaj.ca Other reported CNS effects include nervousness, restlessness, and insomnia. drugs.com
Cerebral Vasospasms and Reversible Segmental Cerebral Vasoconstriction
There have been reports of this compound use being associated with cerebral vasospasms and reversible segmental cerebral vasoconstriction (RCVS). alzdiscovery.orgcmaj.canih.gov These conditions involve the narrowing of blood vessels in the brain, which can lead to severe "thunderclap" headaches. cmaj.canih.gov While the exact mechanism is not fully understood, it is thought to be related to the drug's vasoconstrictive properties. nih.gov In some reported cases, the symptoms improved after discontinuing the use of this compound. cmaj.ca
Agitated Psychosis, Ataxia, and Hallucinations (pediatric cases)
In pediatric cases, particularly in children under the age of six, the use of this compound-containing nasal sprays has been associated with reports of agitated psychosis, ataxia (a neurological sign consisting of lack of voluntary coordination of muscle movements), and hallucinations. alzdiscovery.org The increased risk in children is attributed to their immature blood-brain barrier, which allows for greater CNS penetration of the drug. alzdiscovery.org
Data Tables
Table 1: Summary of Systemic Cardiovascular Responses to this compound
| Cardiovascular Effect | Description | Associated Factors |
| Hypertension | Increase in blood pressure due to systemic vasoconstriction. revportcardiol.org | Pre-existing cardiovascular conditions, concurrent use of other hypertensive agents. ijrpr.comrevportcardiol.orgdrugbank.com |
| Tachycardia | Rapid heartbeat resulting from sympathomimetic effects. ijrpr.com | Sympathomimetic action of the drug. ijrpr.com |
| Bradycardia | Slow heartbeat, potentially as a reflex to initial hypertension. nih.gov | Baroreceptor stimulation secondary to hypertension. nih.gov |
| Arrhythmias and Palpitations | Irregular heart rhythms. ijrpr.comdrugs.com | Concurrent use of medications affecting heart rhythm. mims.com |
Table 2: Summary of Central Nervous System Systemic Responses to this compound
| CNS Effect | Description | Associated Factors |
| Tremors, Headaches, Anxiety, Dizziness | Sympathomimetic-related CNS stimulation. nih.govijrpr.com | Systemic absorption of the drug. ijrpr.com |
| Cerebral Vasospasms and RCVS | Narrowing of cerebral blood vessels, leading to thunderclap headaches. alzdiscovery.orgcmaj.canih.gov | Vasoconstrictive properties of this compound. nih.gov |
| Agitated Psychosis, Ataxia, Hallucinations | Severe CNS effects reported in pediatric cases. alzdiscovery.org | Immature blood-brain barrier in children. alzdiscovery.org |
Cellular and Molecular
Anti-oxidant Actions (in vitro)
In vitro research has demonstrated that this compound possesses notable anti-oxidant properties. drugbank.comnih.govjetir.org These actions are significant as oxidants are implicated in the tissue damage that occurs during inflammation. nih.govhelmholtz-munich.de The anti-oxidant effects suggest that this compound may have an additional beneficial role in the topical treatment of nasal inflammation beyond its primary vasoconstrictor function. nih.gov
This compound has been identified as a potent inhibitor of microsomal lipid peroxidation in studies using rat liver preparations. nih.govfda.gov In one study, this compound demonstrated complete inhibition of lipid peroxidation induced by an Fe²⁺/ascorbic acid system in liver microsomes at concentrations between 0.015 and 0.02 mM. helmholtz-munich.de The inhibitory concentration (IC50) — the concentration required to inhibit 50% of the peroxidation activity — was measured at different time points, showing time-dependent efficacy. nih.gov
The ability of this compound to inhibit lipid peroxidation is attributed to its chemical structure, specifically the presence of a hydroxyl group. This group can donate a hydrogen atom, which effectively terminates the chain reaction of lipid peroxidation. nih.gov This is a key difference when compared to xylometazoline (B1196259), which lacks this hydroxyl group and does not show the same inhibitory effect on lipid peroxidation. nih.gov
Table 1: Inhibitory Effect of this compound on Microsomal Lipid Peroxidation
This table summarizes the concentration-dependent inhibition of lipid peroxidation by this compound at different time intervals as observed in in vitro studies.
| Compound | IC50 at 15 min (μM) | IC50 at 30 min (μM) | Reference |
|---|---|---|---|
| This compound | 4.9 | 8.1 | nih.gov |
| Xylometazoline | Did not influence | Did not influence | nih.gov |
This compound is an excellent scavenger of hydroxyl radicals (•OH). nih.govhelmholtz-munich.de Studies have determined its rate constant for this scavenging activity to be exceptionally high, surpassing that of other known scavengers. nih.gov While the precise mechanism behind its hydroxyl radical scavenging activity is not yet fully understood, its efficiency suggests a distinct mode of action compared to similar compounds like xylometazoline and cimetidine (B194882). nih.gov This activity was observed to be effective even at very low concentrations, such as 0.25 μM. fda.gov
Table 2: Hydroxyl Radical Scavenging Rate Constants
This table compares the second-order rate constants (ks) for the hydroxyl radical scavenging activity of this compound against other compounds.
| Compound | Rate Constant (ks) (M⁻¹ s⁻¹) | Reference |
|---|---|---|
| This compound | 1.1 x 10¹² | nih.gov |
| Xylometazoline | 4.7 x 10¹⁰ | nih.gov |
| Cimetidine | 1.8 x 10¹⁰ | nih.gov |
Effects on Intracellular Adhesion Molecule 1 (ICAM-1) Receptor Expression
This compound has been shown to modulate inflammatory responses by affecting the expression of key cell surface molecules. jchr.org Specifically, in vitro studies have demonstrated that this compound can diminish the expression of Intracellular Adhesion Molecule 1 (ICAM-1, also known as CD54). researchgate.netnih.gov ICAM-1 is a receptor that plays a critical role in the inflammatory process and is used by rhinoviruses to enter human cells. researchgate.netnih.gov
Research has shown that this compound induces a down-regulation of ICAM-1 expression on human umbilical vein endothelial cells. thieme-connect.com By suppressing the expression of this surface receptor, this compound may interfere with viral invasion and subsequent host inflammatory responses. jchr.org This effect on ICAM-1 highlights a mechanism by which this compound may exert anti-inflammatory effects separate from its primary alpha-adrenergic agonist activity. jchr.orgresearchgate.net
Pharmacokinetics of Oxymetazoline
Absorption and Bioavailability
When administered locally to mucous membranes, such as the nasal or ocular mucosa, oxymetazoline is absorbed; however, this process is characteristically slow. nih.govnih.gov Studies in children receiving this compound-soaked pledgets during nasal surgery revealed a slow absorption from the mucosal surface, with an absorption half-life of 64 minutes. nih.govnih.gov This slow rate of absorption from mucosal surfaces contributes to low serum concentrations. nih.gov
In ocular applications, this compound is also absorbed slowly into the eye. nih.gov Research in rabbits showed that only a very small fraction (0.006%) of the initial drug concentration was detected in the aqueous humor 30 minutes after instillation. nih.gov The majority of the compound remained in the external ocular tissues. nih.gov
Following local administration, systemic exposure to this compound is generally minimal. patsnap.com After the application of a 1.0% this compound HCl cream for 28 consecutive days, the mean maximum plasma concentration (Cmax) was 66.4 (± 67.1) pg/mL, and the area under the concentration-time curve (AUC0-24hr) was 1050 (± 992) pg*hr/mL. fda.gov One week after the last dose, plasma concentrations were below the lower limit of quantification (10 pg/mL) in all subjects. fda.gov
Even when administered in larger doses via pledgets during pediatric nasal surgery, the resulting serum concentrations were low, ranging from 0.04 to 7.6 μg/L. nih.govnih.gov Despite a twofold increase in bioavailability with pledgets compared to a spray formulation, the slow absorption rate helps to limit systemic effects. nih.gov Although vascular absorption can occur and may lead to systemic effects, the drug's properties allow it to achieve high local concentrations with very low systemic exposure. aap.orgvnmu.edu.ua
Table 1: Systemic Exposure Parameters for this compound HCl Cream 1.0%
| Parameter | Day 1 (Mean ± SD) | Day 28 (Mean ± SD) |
| Cmax | 60.5 (± 53.9) pg/mL | 66.4 (± 67.1) pg/mL |
| AUC0-24hr | 895 (± 798) pghr/mL | 1050 (± 992) pghr/mL |
Data sourced from a study on subjects with moderate to severe facial erythema. fda.gov
The onset of action for this compound is rapid, with local vasoconstriction occurring within minutes of administration. drugs.com Following intranasal application, the decongestant effect typically begins within 5 to 10 minutes. drugs.comgoodrx.com Similarly, after ocular administration, vasoconstriction is observed within minutes. drugs.com While specific Tmax values from plasma concentration studies can vary, the rapid onset suggests a quick initial absorption at the site of application.
Distribution
In vitro studies have determined the extent to which this compound binds to proteins in human plasma. Using ultracentrifugation, the fraction of protein-bound this compound was found to be between 56.7% and 57.5% in fresh human plasma. nih.govfda.gov This binding was independent of the drug concentration over a range of 1.8 to 439 ng/mL. fda.gov
Table 2: In Vitro Plasma Protein Binding of this compound
| Matrix | Binding Percentage |
| Fresh Na2EDTA Human Plasma | 56.7% - 57.5% |
| Frozen K2EDTA Human Plasma | 36.0% - 49.1% |
| Human Serum Albumin (600 µM) | 23.5% - 26.1% |
| Human Alpha-1-Acid Glycoprotein (25 µM) | 20.5% - 31.2% |
Data from in vitro assessment using ultracentrifugation. fda.gov
Following topical ocular administration in rabbits, this compound demonstrates limited distribution into the internal structures of the eye. nih.gov Thirty minutes post-instillation, the majority of the drug was found to remain in external ocular tissues such as the cornea, conjunctiva, and sclera. nih.govvnmu.edu.ua Only 0.006% of the administered radioactive dose was present in the aqueous humor at this time point. nih.govvnmu.edu.ua The total amount of radioactivity measured across all ocular tissues was consistently low, accounting for only 0.084% of the dose at 30 minutes and 0.127% at 3 hours. vnmu.edu.ua
Limited Information on Volume of Distribution
There is limited information available regarding the volume of distribution for this compound. nih.gov
Metabolism
The metabolic pathway of this compound has been investigated primarily through in vitro studies, which indicate that the compound undergoes limited but identifiable transformations.
Minimal Metabolism by Human Liver Enzymes (in vitro)
In vitro studies demonstrate that this compound is minimally metabolized by human liver enzymes. nih.gov Following a 120-minute incubation period with human liver microsomes, approximately 95.9% of the initial this compound dose remained as the unchanged parent compound. nih.gov When incubated with post-mitochondrial supernatant from homogenized human liver tissue (S9 fractions), only about 10% of the this compound was metabolized. nih.gov
Identification of Mono-oxygenated and Dehydrogenated Metabolites
In vitro analysis has led to the identification of several metabolites of this compound. nih.gov The primary transformations include mono-oxygenation and oxidative dehydrogenation. nih.govnih.gov Key metabolites identified through liquid chromatography-tandem mass spectrometry (LC/MS/MS) are detailed below. nih.gov
| Metabolite ID | Transformation | Description |
| M1 | Mono-oxygenation | Monohydroxylation of the t-butyl group. nih.govmpa.se |
| M2 | Dehydrogenation | Oxidative dehydrogenation of the imidazoline (B1206853) ring to an imidazole (B134444) moiety. nih.govmpa.se |
| M3 | Mono-oxygenation | Monohydroxylation of the M2 metabolite. nih.govmpa.se |
| M4 | Dihydroxylation | Dihydroxylation of the parent this compound compound. nih.govmpa.se |
| M5 | Dihydroxylation | Dihydroxylation of the M2 metabolite. nih.govmpa.se |
O-Glucuronide Metabolite Catalyzed by UGT1A9 (in vitro)
Further in vitro research has identified an O-glucuronide metabolite of this compound. nih.govdrugbank.com Incubation of this compound with human liver microsomes supplemented with uridine-5-diphosphoglucuronic acid (UDPGA) generated a β-O-glucuronide metabolite. drugbank.comfda.gov Screening of various uridine (B1682114) glucuronosyltransferase (UGT) enzymes revealed that UGT1A9 is the specific isoform responsible for catalyzing this O-glucuronidation pathway. drugbank.comfda.gov Kinetic studies suggest that this metabolic process is significant only at toxic plasma concentrations and not at typical therapeutic nanomolar doses, at which this compound is likely eliminated unchanged. drugbank.comfda.gov
Speculated Metabolites Based on Rat and Rabbit Liver Studies
Comparative in vitro studies using liver S9 fractions from different species have shown varying rates of this compound metabolism. nih.gov Rabbit liver S9 fractions were found to be the most efficient, metabolizing approximately 65% of the compound, compared to about 20% in rat liver S9 and 10% in human liver S9. nih.govfda.gov
Comparative Metabolism in Liver S9 Fractions
| Species | Percentage of this compound Metabolized |
|---|---|
| Rabbit | ~65% |
| Rat | ~20% |
| Human | ~10% |
The metabolites identified in these studies across human, rat, and rabbit liver preparations include M1, M2, M3, M4, and M5. nih.govmpa.se Additionally, glutathione (B108866) conjugates (M6, M7) and subsequent cysteine conjugates (M8, M9) were identified, indicating that this compound can undergo bioactivation to reactive intermediates. nih.govmpa.se
Role of CYP2C19 in Oxidation (at high concentrations)
Screening of nine human expressed cytochrome P450 enzymes identified CYP2C19 as the single P450 isoform that catalyzes the oxidative metabolism of this compound. nih.gov Specifically, CYP2C19 is responsible for the formation of the M1 (mono-hydroxylated), M2 (dehydrogenated), and M3 (mono-hydroxylated M2) metabolites. nih.gov This bioactivation involves a CYP2C19-catalyzed two-electron oxidation, which can lead to the formation of a p-quinone methide reactive intermediate. nih.gov
Elimination
The elimination process of this compound from the body involves both metabolism and excretion. While the complete details of its elimination in humans have not been fully elucidated, current research indicates that the drug is cleared from the system through multiple pathways. In vitro studies using human liver microsomes have shown that this compound undergoes limited metabolism, with approximately 96% of the parent compound remaining unchanged after a 120-minute incubation period. fda.gov The metabolites that are formed include mono-oxygenated and dehydrogenated products. fda.govjetir.org
Predominant Route of Elimination (unfully characterized in humans)
The excretion of this compound following its administration has not been completely characterized in human subjects. jetir.orgnih.gov However, the predominant route of elimination is thought to be through renal excretion. jetir.orgnih.gov It is reported that a portion of the drug is excreted unchanged. jetir.orgwikipedia.org Studies indicate that approximately 30% of this compound is excreted unchanged by the kidneys, with about 10% being eliminated in the feces. jetir.orgwikipedia.orgyoutube.com
Half-life
The elimination half-life of this compound, which is the time it takes for the concentration of the drug in the body to be reduced by half, has been reported with some variability across different studies and contexts. In adult humans, the half-life is generally reported to be between 5 and 8 hours. jetir.orgwikipedia.orgalzdiscovery.org More specifically, some sources indicate a half-life of approximately 5 to 6 hours. wikipedia.orgyoutube.com
Following the nasal administration of a combination product containing this compound in adults, the terminal half-life was found to be about 5.2 hours. nih.gov When administered ophthalmically, the terminal elimination half-life was observed to be 8.3 hours, with a range of 5.6 to 13.9 hours. mims.com A study in children undergoing nasal surgery reported a shorter elimination half-life, ranging from 1.72 to 2.32 hours. nih.gov
Table 1: Elimination Half-life of this compound
| Population/Administration Route | Half-life (hours) |
| Humans (General) | 5 - 8 jetir.orgwikipedia.orgalzdiscovery.org |
| Humans (General) | 5 - 6 wikipedia.orgyoutube.com |
| Adults (Nasal, Combination Product) | ~5.2 nih.gov |
| Adults (Ophthalmic) | 8.3 (Range: 5.6 - 13.9) mims.com |
| Children (During Nasal Surgery) | 1.72 - 2.32 nih.gov |
Preclinical and Clinical Research Methodologies and Findings
In Vitro Studies
In vitro research provides a foundational understanding of a compound's biological activity at the cellular and molecular level. For oxymetazoline, these studies have been instrumental in elucidating its mechanisms of action, receptor interactions, and potential therapeutic effects beyond its well-known vasoconstrictive properties.
Functional and Binding Studies with Human Cells
Functional and binding studies using human cells have revealed that this compound possesses affinity and potency for multiple subtypes of alpha-adrenoceptors, including α1A- and α2A-adrenoceptors. fda.govfda.gov These receptors are widely distributed in various human tissues. fda.gov Specifically, in the human eye, α2-adrenergic receptors, particularly the α2A subtype, are predominant in the Müller's muscle of the upper eyelid. fda.gov The agonistic binding of this compound to both α1 and α2 adrenergic receptors in this location can lead to muscle contraction. fda.gov
In transfected HEK293 cells, which are human embryonic kidney cells commonly used in research, functional assays measuring adrenoceptor-mediated calcium signals showed that this compound acts as a full agonist at α2B-adrenoceptors and a partial agonist at α1A-adrenoceptors. nih.gov While it was a full agonist at α2B-adrenoceptors, its potency at α1A-adrenoceptors was relatively low and significantly less than its binding affinity. nih.gov
Radioligand Binding Assays
Radioligand binding assays are a crucial tool for determining the affinity of a compound for specific receptors. Studies have demonstrated that this compound has a higher affinity for α1A-adrenoceptors compared to α2B-adrenoceptors, but exhibits greater potency at α2B-adrenoceptors. drugbank.comjetir.org Further research has shown that this compound has a high affinity for α2A receptors, with lower affinities for α2B and α2C receptors. nih.gov In contrast, other compounds like prazosin (B1663645) show high affinity for α2B and α2C receptors but a lower affinity for the α2A subtype. nih.gov
Competition studies using [3H]yohimbine in human caudate nucleus homogenates indicated that this compound's binding is best described by a two-site model. nih.gov In most brain regions studied, this compound-sensitive binding of [3H]yohimbine was predominant, except in the caudate nucleus where prazosin-sensitive binding was greater. nih.gov In rabbit ciliary body membranes, [125I]PIC binding sites displayed the pharmacological characteristics of an α2A-adrenoceptor, with a potency order of this compound > chlorpromazine (B137089) > prazosin. arvojournals.org
| Receptor Subtype | This compound Affinity/Potency | Reference |
|---|---|---|
| α1A-adrenoceptor | Higher affinity compared to α2B, partial agonist | drugbank.com, jetir.org, nih.gov |
| α2A-adrenoceptor | High affinity | nih.gov |
| α2B-adrenoceptor | Higher potency compared to α1A, full agonist | drugbank.com, jetir.org, nih.gov |
| α2C-adrenoceptor | Lower affinity | nih.gov |
Microsomal Lipid Peroxidation and Hydroxyl Radical Scavenging Assays
Early in vitro investigations have highlighted the anti-oxidant properties of this compound. drugbank.comjetir.orgnih.gov These studies demonstrated its ability to inhibit microsomal lipid peroxidation and to scavenge hydroxyl radicals. drugbank.comjetir.orgnih.gov This suggests a protective role against oxidants, which are known to contribute to tissue damage during inflammation. drugbank.comjetir.orgnih.gov
In one study, this compound was found to be a potent inhibitor of lipid peroxidation, with an IC50 of 4.9 µM after 15 minutes and 8.1 µM after 30 minutes. nih.gov In contrast, the related compound xylometazoline (B1196259) did not show this inhibitory effect. nih.gov The presence of a hydroxyl group in this compound's structure, which can donate a hydrogen atom, is thought to be responsible for terminating the lipid peroxidation chain reaction. nih.gov
Both this compound and xylometazoline were identified as excellent hydroxyl radical scavengers. nih.gov The rate constant for this compound was exceptionally high (ks = 1.1 x 10¹² M⁻¹ s⁻¹), surpassing that of the known potent scavenger cimetidine (B194882) (ks = 1.8 x 10¹⁰ M⁻¹ s⁻¹). nih.gov
| Assay | Finding for this compound | Reference |
|---|---|---|
| Microsomal Lipid Peroxidation | Potent inhibitor (IC50 = 4.9 µM at 15 min) | nih.gov |
| Hydroxyl Radical Scavenging | Excellent scavenger (ks = 1.1 x 10¹² M⁻¹ s⁻¹) | nih.gov |
Valvular Interstitial Cell Proliferation Assays
Research has been conducted to assess the effect of this compound on the proliferation of valvular interstitial cells (VICs), which are the most prevalent cell type in heart valves. nih.gov One study performed a VIC proliferation assay using this compound hydrochloride. nih.govresearchgate.net The results showed that this compound caused the proliferation of mitral VICs in vitro. nih.govresearchgate.net Specifically, a 10 µM concentration of this compound increased the incorporation of [3H] thymidine, and a 100 µM concentration approximately doubled this response, indicating cell proliferation. nih.gov It is important to note that this study also identified significant 5-HT2B receptor agonist activity for this compound, a receptor potentially implicated in drug-induced valvulopathy. nih.govresearchgate.net However, another analysis pointed out that the concentrations at which this compound showed proliferative activity in vitro (starting at 10 μM) are significantly higher than the maximum plasma concentrations observed in human studies, suggesting a large safety margin. researchgate.net
Antiviral Activity against Human Rhinovirus
Several in vitro studies have demonstrated that this compound possesses specific antiviral activity against human rhinovirus (HRV), a primary cause of the common cold. nih.govthieme-connect.comresearchgate.net This antiviral effect appears to be specific to HRV, as no in vitro effects were observed against other viruses such as enveloped RNA viruses (Parainfluenza Virus, Respiratory Syncytial Virus) or a non-enveloped DNA virus (Adenovirus). nih.govthieme-connect.comresearchgate.net
The antiviral activity of this compound against HRV is dose-dependent. nih.govthieme-connect.com Studies using plaque-reduction assays and virus titration showed a significant reduction in the production of HRV-14 and HRV-39 in infected HeLa cells treated with this compound. nih.govthieme-connect.com Further investigation revealed that this compound can directly affect the infectivity of HRV-14. nih.govthieme-connect.com Additionally, pre-treatment of HeLa cells with this compound was found to decrease both virus adsorption and replication. nih.govthieme-connect.com One proposed mechanism for this is the downregulation of ICAM-1 expression on stimulated HeLa cells and human umbilical vein endothelial cells, as ICAM-1 is a major receptor for rhinovirus entry into human cells. nih.govresearchgate.netmedscape.com
| Virus | In Vitro Effect of this compound | Reference |
|---|---|---|
| Human Rhinovirus (HRV-14, HRV-39) | Specific and dose-dependent inhibition of replication | nih.gov, thieme-connect.com |
| Parainfluenza Virus | No effect detected | nih.gov, thieme-connect.com, researchgate.net |
| Respiratory Syncytial Virus | No effect detected | nih.gov, thieme-connect.com, researchgate.net |
| Adenovirus | No effect detected | nih.gov, thieme-connect.com, researchgate.net |
Antimicrobial Activity (e.g., against Streptococcus mutans)
Information regarding the specific antimicrobial activity of this compound against Streptococcus mutans was not available in the provided search results. The primary focus of the existing research is on its vasoconstrictive, anti-inflammatory, and antiviral properties.
Animal Models
Studies on Systemic Side Effects and End-Organ Injury (rat models)
Long-term administration of this compound in rat models has been investigated to understand its potential systemic side effects and impact on end organs. In one study, rats were administered two drops of this compound hydrochloride three times a day into each nasal cavity for four weeks. nih.gov Histopathological examination of the rats' tails revealed significant ischemic changes, congestion, neutrophil accumulation, necrosis, and ulceration compared to a control group receiving saline. nih.govresearchgate.netresearchgate.net Notably, necrosis was significant enough to cause detachment of 90% of the tails in the this compound-treated group. nih.gov These findings suggest that prolonged local use of this compound can lead to systemic absorption and subsequent end-organ injury, likely due to its vasoconstrictive properties. nih.govscielo.br
However, the same study found no significant histopathological changes, such as focal inflammation or lymphocyte aggregation, in the mandible and parotid glands of the rats treated with this compound. nih.govresearchgate.netnih.gov Another study noted that a single intravenous dose of this compound in rats led to a significant increase in blood pressure and a decrease in heart rate shortly after injection. fda.gov
Table 1: Histopathological Findings in Rat Tails After 4-Week this compound Administration researchgate.net
| Histopathological Parameter | Control Group (Mean Score ± SD) | This compound Group (Mean Score ± SD) | P-value |
| Ischemic changes | 0.11 ± 0.33 | 2.25 ± 0.88 | 0.0001 |
| Congestion | 1.22 ± 0.44 | 2.50 ± 0.75 | 0.0006 |
| Arterial thrombosis | 0.00 ± 0.00 | 0.25 ± 0.46 | Ns |
| PNL accumulation | 0.00 ± 0.00 | 2.00 ± 1.41 | 0.001 |
| Necrosis | 0.00 ± 0.00 | 2.00 ± 1.06 | 0.0001 |
| Ulceration | 0.00 ± 0.00 | 0.50 ± 0.53 | 0.014 |
| Ns: Non-significant |
Reproduction Studies (rats and rabbits)
Reproduction toxicology studies have been conducted on both rats and rabbits to evaluate the effects of this compound on fertility and fetal development.
In rats, oral administration of this compound hydrochloride during organogenesis did not lead to adverse fetal effects at doses up to 0.2 mg/kg/day. aao.org However, at this high dose, maternal toxicity was observed, which included an increase in pup mortality and reduced pup body weights. aao.org A prenatal and postnatal development study in rats, where this compound was given from gestation day 6 through lactation day 20, also showed maternal toxicity at 0.2 mg/kg/day, associated with increased pup mortality and reduced body weights. aao.org Delayed sexual maturation was observed at 0.1 and 0.2 mg/kg/day. fda.gov The no-observed-adverse-effect-level (NOAEL) for post-natal pup growth and development in rats was determined to be 0.05 mg/kg/day. fda.gov Furthermore, studies evaluating fertility in rats showed that subcutaneous administration of this compound affected male and female fertility at doses as low as 0.03 mg/kg/day and 0.01 mg/kg/day, respectively. fda.gov Oral administration prior to and during mating at 0.2 mg/kg/day resulted in a decreased number of corpora lutea and increased post-implantation losses. aao.org
Carcinogenesis Studies (transgenic mice)
Carcinogenicity studies of this compound hydrochloride were conducted in transgenic mice. fda.govaao.org In these studies, mice were given oral doses of 0.5, 1.0, or 2.5 mg/kg/day for six months. fda.govaao.org The results showed that this compound was not associated with an increased incidence of neoplastic or proliferative changes at any of the tested doses. fda.govaao.orgfda.gov The highest dose in this transgenic mouse study was approximately 2500 times greater than the proposed clinical dose for some human applications. fda.gov
Mutagenesis Studies (in vitro and in vivo genotoxicity tests)
This compound hydrochloride has been evaluated for its mutagenic and clastogenic potential through a standard battery of genotoxicity tests. fda.gov These included two in vitro tests and one in vivo test. fda.govaao.org
The in vitro tests performed were the Ames assay (bacterial reverse mutation assay) and the human lymphocyte chromosomal aberration assay. fda.govaao.orgfda.gov In the Ames test, this compound did not increase the number of revertant colonies in various strains of Salmonella typhimurium and one strain of E. coli, with or without metabolic activation, indicating it is non-mutagenic. fda.gov In the human lymphocyte chromosomal aberration assay, cytotoxicity was observed at certain concentrations, but no significant increase in chromosomal aberrations was found. fda.gov
The in vivo genotoxicity test conducted was the mouse micronucleus assay, with oral doses up to 2.5 mg/kg/day. fda.gov Based on the collective results of these assays, this compound hydrochloride has shown no evidence of mutagenic or clastogenic potential. fda.govaao.orgfda.gov
Table 2: Summary of Genotoxicity Studies for this compound Hydrochloride fda.govaao.orgfda.gov
| Test Type | Assay | Result |
| In Vitro | Ames assay | Negative |
| In Vitro | Human lymphocyte chromosomal aberration assay | Negative |
| In Vivo | Mouse micronucleus assay | Negative |
Ocular Effects (rabbit and monkey models)
The ocular effects of this compound have been studied in both rabbit and monkey models. In rabbits, after topical binocular administration, this compound primarily distributed to the external ocular tissues, with poor penetration into the cornea. fda.gov A 26-week topical ocular toxicity study in New Zealand White rabbits showed that repeated administration was generally well-tolerated, with no systemic toxicity or clinically relevant adverse ocular effects. arvojournals.org However, some studies have reported that intra-nasal exposure in rabbits for more than two weeks can cause histologic changes in the nasal mucosa, including ciliary loss and epithelial ulceration. mpa.se
In cynomolgus monkeys, single applications of this compound were found to significantly reduce intraocular pressure (IOP). nih.govresearchgate.net This effect was enhanced with twice-daily administration over five days. nih.govresearchgate.net The mechanism for this IOP reduction appears to be a decrease in aqueous humor flow rate and an increase in uveoscleral outflow, with no alteration to outflow facility. nih.govresearchgate.net At clinically relevant doses, this compound was also found to produce mydriasis (pupil dilation) in rabbits and decrease IOP in both rabbits and monkeys. fda.gov
Nasal Mucosa Damage with Chronic Use (preclinical)
Preclinical studies suggest that chronic use of this compound-containing nasal sprays can lead to damage of the nasal mucosa. alzdiscovery.org In male rats, the application of this compound nasal spray three times a day for four weeks resulted in focal inflammation, ischemia, arterial thrombosis, and necrosis in the nasal region. alzdiscovery.org Similarly, rabbits exposed to 0.05% this compound nasal spray twice daily for four weeks showed mild to moderate nasal ciliary loss, ulceration, and inflammatory cell infiltration. mpa.sealzdiscovery.org Another study in rabbits found that extended exposure could cause ciliary loss and subsequent inflammatory changes in the nasal respiratory mucosa. mpa.se These findings indicate that long-term use of this compound can induce histological changes and inflammation in the nasal mucosa. mpa.sealzdiscovery.org
Human Clinical Studies
Human clinical studies have been instrumental in characterizing the efficacy and safety profile of this compound. These studies employ rigorous methodologies to objectively and subjectively assess the compound's effects on nasal congestion.
Randomized, Double-Blind, Placebo-Controlled Trials
Randomized, double-blind, placebo-controlled trials (RCTs) represent the gold standard for evaluating the efficacy of this compound. In these studies, participants are randomly assigned to receive either this compound or a placebo, and neither the participants nor the investigators know which treatment is being administered. This design minimizes bias and allows for a clear assessment of the drug's effects.
A pooled analysis of two such prospective, single-dose, parallel-design studies investigated the efficacy of 0.05% this compound nasal spray in patients with acute coryzal rhinitis over a 12-hour period. rhinologyjournal.comnih.govrhinologyjournal.com The trials included adults with a median age of 20-22 years. rhinologyjournal.com The results demonstrated that this compound provided a statistically significant and clinically meaningful relief from nasal congestion for up to 12 hours after a single dose. rhinologyjournal.comnih.govresearchgate.net
Another randomized, double-blind, placebo-controlled, crossover trial was conducted on 19 healthy subjects to evaluate the effects of chronic this compound use and its reversal by fluticasone (B1203827) propionate. atsjournals.org Participants received this compound (200 μg) three times a day for 14 days. atsjournals.org Furthermore, a study involving 30 normal adult subjects in a randomized, double-blind, placebo-controlled trial assessed the effects of 0.05% this compound nasal spray administered three times daily for four weeks. researchgate.net
In a study on patients with perennial allergic rhinitis, a randomized, double-blind, double-dummy, placebo-controlled parallel study evaluated the concomitant use of fluticasone furoate and this compound. dovepress.com Similarly, a multicenter, prospective, randomized, double-blind, two-arm, active-controlled, parallel phase III clinical trial was conducted on 250 patients with allergic rhinitis to compare a fixed-dose combination of fluticasone furoate and this compound hydrochloride with fluticasone furoate alone. dovepress.com
The efficacy of this compound has also been compared to placebo in normal subjects without nasal disease to assess its effects on nasal patency. nih.gov These trials utilize both objective and subjective measures to quantify the drug's decongestant properties. nih.govpcom.edu
Pharmacokinetic and Pharmacodynamic Modeling
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling helps to understand the relationship between the dose of this compound, its concentration in the body over time, and the resulting physiological effects.
Pharmacokinetics: Studies have shown that this compound is readily absorbed after oral administration, with its effects on α-adrenergic receptors lasting for up to 7 hours after a single dose. wikipedia.org The elimination half-life in humans is approximately 5 to 8 hours. wikipedia.org Following ocular administration of a 0.1% solution, the mean terminal half-life was found to be 8.3 hours. fda.gov In vitro studies indicate that this compound is minimally metabolized by human liver microsomes. fda.gov An in vitro study showed that 56.7% to 57.5% of this compound binds to human plasma proteins. fda.gov
A prospective trial in children aged 2 to 17 years undergoing nasal surgery investigated the systemic absorption of topically applied this compound. nih.gov The study found that when applied via soaked pledgets, the relative bioavailability was 2.3 times higher than that of a spray formulation, but the absorption was slow, with a half-life of 64 minutes. nih.govnih.gov This slow absorption contributes to low serum concentrations and limited hemodynamic effects. nih.gov
Pharmacodynamics: Pharmacodynamic models have been used to describe the effects of this compound on physiological parameters. For instance, in a study involving children, an Emax model was used to characterize the progressive increases in mean arterial pressure (MAP) during anesthesia, independent of this compound instillation. nih.gov The model described the observed MAP as a combination of the drug's effect and time-related effects. nih.gov The study was unable to demonstrate any effect on MAP attributable to this compound at the observed serum concentrations. nih.gov
Assessment of Nasal Patency (Rhinomanometry)
Rhinomanometry is a key objective technique used in clinical trials to measure nasal airway resistance (NAR) and nasal airflow, thereby providing a quantitative assessment of nasal patency. rhinologyjournal.comnih.gov This method has been consistently employed to evaluate the decongestant effect of this compound.
In a pooled analysis of two randomized controlled trials, anterior rhinomanometry was used to objectively measure nasal airflow. rhinologyjournal.comnih.govrhinologyjournal.com The results showed a statistically significant improvement in nasal flow at each time point up to 12 hours following a single dose of 0.05% this compound. rhinologyjournal.comnih.gov
Another study used posterior active rhinomanometry to assess NAR in normal subjects. researchgate.netnih.gov The findings indicated that NAR fell significantly at all time points for 120 minutes after the administration of this compound spray compared to placebo. nih.gov Similarly, studies on rebound congestion have used rhinomanometry to measure baseline NAR changes after prolonged this compound treatment. atsjournals.org
The use of rhinomanometry provides reproducible and objective data that complements subjective symptom scores in assessing the efficacy of this compound. nih.gov
Subjective and Objective Measures of Symptom Relief
Clinical trials of this compound utilize a combination of subjective and objective measures to provide a comprehensive assessment of symptom relief. rhinologyjournal.comnih.gov
Subjective Measures: Subjective assessments typically involve patients rating the severity of their nasal congestion using scales such as a 6-point nasal congestion scale or a visual analogue scale (VAS). rhinologyjournal.comnih.govnih.gov In a pooled analysis of two studies, a statistically significant improvement in the subjective nasal congestion score was observed for the this compound group compared to the vehicle group at nearly all hourly time points up to 12 hours. rhinologyjournal.comnih.govrhinologyjournal.com The number of subjects reporting a clinically meaningful improvement was also significantly higher in the this compound group. rhinologyjournal.comresearchgate.net Patient diaries are also used to record symptoms like the degree of nasal blockage. researchgate.netpcom.edu
Objective Measures: Objective measures provide quantitative data on nasal function. As discussed previously, rhinomanometry is a primary objective tool for measuring nasal airway resistance and flow. rhinologyjournal.comresearchgate.net Acoustic rhinometry is another objective method used to measure the volume and minimum cross-sectional area of the nasal cavities. researchgate.netnih.gov Studies have shown that after this compound administration, there is a significant increase in the total minimum cross-sectional area and volume of the nasal cavities, correlating with decreased nasal airway resistance. nih.gov Peak nasal inspiratory flow (PNIF) is another objective outcome that has been used to evaluate the effects of this compound. atsjournals.org
The combination of these subjective and objective measures provides a robust evaluation of this compound's efficacy in relieving nasal congestion. rhinologyjournal.compcom.edu
Studies on Rebound Congestion (Rhinitis Medicamentosa)
Rhinitis medicamentosa, or rebound congestion, is a condition characterized by the recurrence or worsening of nasal congestion associated with the prolonged use of topical nasal decongestants like this compound. droracle.ainih.gov The risk of developing this condition is a significant consideration in the clinical use of this compound.
Several studies have investigated the duration of this compound use associated with the development of rebound congestion, with some conflicting findings. Some studies suggest that using this compound for more than the recommended period of a few days can lead to this effect. atsjournals.orgdroracle.ai For example, one study showed an increase in baseline nasal airway resistance after just three days of this compound treatment in healthy volunteers. atsjournals.org Another series of studies indicated that four weeks of this compound use can cause rebound swelling and nasal hyperreactivity. atsjournals.org
Conversely, other research suggests that rebound congestion may not occur with longer-term use under certain conditions. A randomized clinical trial in healthy volunteers found no significant changes in subjective or objective outcomes after four weeks of this compound use. atsjournals.orgresearchgate.net Another study reported no evidence of rebound congestion in patients with perennial allergic rhinitis who used this compound 0.05% twice daily for four weeks. bmj.com
More recent research has explored the co-administration of intranasal corticosteroids to mitigate the risk of rebound congestion. Studies have shown that the combination of this compound with a nasal steroid, such as fluticasone, may prevent the development of rebound congestion even with continuous use for up to 28 days. dovepress.comdroracle.ai In fact, one study demonstrated that intranasal fluticasone could reverse this compound-induced tachyphylaxis and rebound congestion. atsjournals.org A systematic review of 17 studies concluded that when used as directed (up to 10 days), this compound has a minimal risk of causing rebound congestion. cmro.in
The exact mechanisms underlying rhinitis medicamentosa are not fully understood, but several hypotheses have been proposed. droracle.aihoustonmethodist.org
One leading theory involves the downregulation and desensitization of α-adrenergic receptors in the nasal mucosa due to prolonged stimulation by this compound. atsjournals.org This can lead to a decreased response to the drug (tachyphylaxis) and a subsequent reactive hyperemia and vasodilation as the drug's effects wear off, resulting in increased congestion. atsjournals.orgnih.gov
Other proposed mechanisms include:
Ischemia of the nasal mucosa: Chronic vasoconstriction from prolonged use could lead to a lack of oxygen in the nasal tissues, predisposing them to interstitial edema. nih.gov
Altered vasomotor tone: Long-term use may disrupt the normal regulation of blood vessel constriction and dilation, leading to increased vascular permeability and edema. nih.gov
Dominant beta-adrenoceptor effects: It has been suggested that the beta-adrenoceptor-mediated vasodilation effects may outlast the initial alpha-adrenoceptor-mediated vasoconstriction, leading to rebound swelling. nih.gov
Damage to nasal mucosa: Abuse of nasal decongestants can damage the structure of the nasal mucosa and cilia, impairing vasomotor function and reducing sensitivity to vasoconstrictors. tandfonline.com
One study suggested that this compound-induced tachyphylaxis and rebound congestion are primarily mediated by the α₁-adrenoceptor. atsjournals.org
Tolerance and Nasal Hyperreactivity
Prolonged use of topical this compound has been associated with the development of tolerance and nasal hyperreactivity, a condition known as rhinitis medicamentosa (RM) or rebound congestion. rhinologyjournal.comnih.gov This phenomenon is characterized by nasal stuffiness that occurs as the decongestant effect of the drug subsides. rhinologyjournal.com The pathophysiology is thought to involve an alteration in the nasal mucosal vasomotor tone, leading to increased parasympathetic activity, vascular permeability, and edema. rhinologyjournal.com In some theories, 2-imidazoline derivatives like this compound may create a negative feedback loop affecting endogenous norepinephrine (B1679862) production. wikipedia.org
Clinical research has demonstrated that healthy volunteers using this compound nasal spray three times daily for a period of 30 days developed rhinitis medicamentosa, defined as a condition of nasal hyperreactivity, mucosal swelling, and tolerance. rhinologyjournal.comnih.gov While modern vasoconstrictors such as this compound were initially thought to have a lower risk of inducing RM, studies have confirmed that overuse can lead to rebound congestion, tolerance, and histologic changes in the nasal mucosa. researchgate.net A randomized, double-blind study involving 307 patients with acute rhinitis confirmed the general tolerability of this compound but noted that preparations without the preservative benzalkonium chloride were superior in terms of side effects like dryness and burning. nih.gov
Impact of Duration and Frequency of Use
The development of rhinitis medicamentosa is influenced by the duration and frequency of this compound administration. rhinologyjournal.comnih.gov It has been suggested that the severity of the condition is directly proportional to the period of use and the frequency of application. rhinologyjournal.comnih.gov Typically, rebound congestion can occur after just 5 to 7 days of continuous use. wikipedia.org
Mitigation Strategies (e.g., co-administration with corticosteroids)
The mechanism may be related to the corticosteroid providing a larger nasal volume and surface area for the steroid to exert its anti-inflammatory effects. cambridge.org A systematic review concluded that combination therapy with an intranasal corticosteroid and this compound may be more effective at reducing rhinitis symptoms than either treatment alone, without inducing RM. cambridge.org
Clinical studies support this approach. A study on a fixed-dose combination nasal spray containing fluticasone furoate and this compound found it was superior to fluticasone alone for nasal congestion relief and did not cause rebound congestion after 28 days of once-daily use. dovepress.com Another study is currently underway to assess the efficacy and safety of a combination of budesonide (B1683875) and this compound for chronic nasal obstruction, with the hypothesis that the combination will be more effective than the corticosteroid alone and will not cause rhinitis medicamentosa. centerwatch.com
| Study Focus | Intervention | Key Finding | Reference |
| Prevention of RM | This compound + Fluticasone Furoate (Fixed-Dose Combination) | Superior to fluticasone alone in relieving congestion; no rebound congestion after 28 days. | dovepress.com |
| Treatment of RM | Intranasal Corticosteroid | Reversed rebound congestion from this compound. | medscape.com |
| Symptom Reduction | Intranasal Corticosteroid + this compound | Combination may be superior to either agent alone without inducing RM. | cambridge.org |
Studies on Facial Erythema in Rosacea
Topical this compound cream has been studied for the treatment of persistent facial erythema associated with rosacea. Phase 3 clinical trials (the REVEAL studies) have demonstrated its efficacy. dermatologyhallandale.com A pivotal, double-blind study with 440 patients with moderate to severe rosacea found that a significantly greater proportion of subjects treated with 1.0% this compound cream once daily for 29 days achieved a composite success (at least a 2-grade decrease from baseline on both the Clinician Erythema Assessment [CEA] and Subject Self-Assessment [SSA] scales) compared with those who received a vehicle cream. jddonline.com This significant improvement was observed at 3, 6, 9, and 12 hours post-dose on day 29. jddonline.com
A pooled analysis of two of these phase 3 trials, including 885 participants, confirmed these findings, showing a statistically significant number of patients in the this compound group achieving the primary efficacy endpoint compared to the vehicle group. dermatologyhallandale.com
A phase 2 dose-ranging study involving 356 patients was conducted to determine the optimal dose. jddonline.com This trial evaluated 0.5%, 1.0%, and 1.5% this compound creams administered once or twice daily. The results indicated that the 1.0% cream applied once daily offered the best balance of efficacy and safety, which led to its selection for the phase 3 trials. jddonline.com Furthermore, a phase 4 study re-analyzed digital photographs from the phase 3 trials, allowing for direct comparison with baseline images. henryford.com This methodology confirmed the significant reduction in erythema with this compound and found that up to 80.2% of patients treated with this compound achieved at least moderate improvement, compared to a much lower response rate in the vehicle group. henryford.com
| Trial | Number of Patients | Intervention | Primary Efficacy Outcome | Key Finding | Reference |
| Phase 3 (REVEAL 1) | 440 | 1.0% this compound Cream vs. Vehicle | ≥2-grade composite success on CEA and SSA at hours 3, 6, 9, 12 on Day 29 | This compound was significantly more effective than vehicle. | jddonline.com |
| Phase 3 (Pooled Analysis) | 885 | 1.0% this compound Cream vs. Vehicle | ≥2-grade composite success on CEA and SSA at hours 3, 6, 9, 12 on Day 29 | Confirmed significant efficacy of this compound over vehicle. | dermatologyhallandale.com |
| Phase 2 (Dose-Ranging) | 356 | 0.5%, 1.0%, 1.5% this compound Cream (QD or BID) vs. Vehicle | ≥2-grade improvement on CEA and SSA on Day 28 | 1.0% once daily (QD) was identified as the optimal dose. | jddonline.com |
| Phase 4 (Photo Analysis) | 835 | 1.0% this compound Cream vs. Vehicle | ≥1-grade CEA improvement at hours 1, 3, 6, 9, 12 | Confirmed significant erythema reduction with this compound. | henryford.com |
Studies in Pediatric Populations
The use of this compound in pediatric populations requires caution, as its U.S. Food and Drug Administration approval is for individuals aged six years and older. researchgate.netaap.orgdroracle.ainih.gov Despite this, it is used off-label in younger children, particularly for various conditions in the operating room setting. researchgate.netaap.orgnih.gov A significant challenge in pediatric use is the lack of adequate pharmacokinetic studies in this population. researchgate.netdroracle.ainih.gov Systemic absorption can lead to cardiovascular adverse effects. aap.orgdroracle.ai
A prospective pharmacokinetic study was conducted in 27 pediatric patients undergoing procedures such as sinus surgery and adenoidectomy. aap.org In this study, this compound was applied using soaked cotton pledgets, and researchers observed lower systemic absorption and no significant hemodynamic changes compared to administration via a spray bottle. aap.org Another report on a pediatric study noted that while hemodynamic parameters did not change significantly, this compound administration was associated with a reduction in post-tonsillectomy hemorrhage and cough. researchgate.net
A separate pharmacokinetic study in pediatric subjects from ages 3 to 17 evaluated different doses of a combination tetracaine (B1683103) and this compound nasal spray. fda.gov The study provided data on this compound exposure, noting mean area under the curve (AUC) values for different dose groups. fda.gov The safety and efficacy of this compound for other indications, such as acquired ptosis, have not been established in children under the age of 13. eyewiki.org
Hemodynamic Assessments in Perioperative Settings
In perioperative settings, this compound is used for its vasoconstrictive properties to limit bleeding and improve surgical field visualization. apsf.orgnih.gov However, systemic absorption, particularly from excessive dosing, can lead to hemodynamic consequences, including hypertension and bradycardia. aap.orgapsf.org
A study that assessed the hemodynamic effects of topically applied this compound on pledgets during pediatric otolaryngologic surgeries found that the resulting hemodynamic changes were clinically negligible. nih.gov The study noted that systemic absorption was slow, which contributed to low serum concentrations and limited hemodynamic effects. nih.gov Another study cited in the same paper reported only a minor decrease in heart rate and a slight increase in diastolic blood pressure following spray administration. nih.gov
In a comparative study involving children undergoing functional endoscopic sinus surgery, this compound was compared with phenylephrine (B352888) and cocaine. aap.org The study concluded that this compound was the preferred vasoconstrictor because it offered the best surgical visualization with less impact on blood pressure compared to phenylephrine. aap.org A review that included several studies on pediatric use concluded that when administered in a controlled, pre-specified dosage, the hemodynamic effects of this compound were minimal and not of clinical significance. researchgate.net
Drug Interactions and Contraindications
Interactions with Monoamine Oxidase Inhibitors (MAOIs)
Concurrent use of oxymetazoline with Monoamine Oxidase Inhibitors (MAOIs) is contraindicated. mims.comwebmd.com This combination poses a risk of a serious, and potentially fatal, drug interaction. webmd.comwebmd.com MAOIs, which include drugs like isocarboxazid, phenelzine, and tranylcypromine, function by preventing the breakdown of monoamines, leading to an accumulation of norepinephrine (B1679862) in adrenergic neurons. nih.govmedscape.com When this compound, an α-adrenergic agonist, is introduced, the combined pro-noradrenergic actions can lead to an overstimulation of postsynaptic vascular receptors. nih.gov This synergistic effect can result in a significant increase in blood pressure and potentially trigger a hypertensive crisis. nih.govmedscape.comnih.gov It is recommended that most MAOIs should not be taken for two weeks before initiating treatment with this compound. webmd.comwebmd.com
Interactions with Other Sympathomimetics (e.g., Pseudoephedrine)
Combining this compound with other sympathomimetic agents, such as pseudoephedrine and ephedrine, can lead to additive effects. mims.com Both substances stimulate the sympathetic nervous system, and their concurrent use can increase the risk of hypertensive and vasoconstricting activities. nih.govdrugbank.com Patients taking this compound should be cautious about using other over-the-counter (OTC) cough and cold medications that contain sympathomimetics like phenylephrine (B352888). nih.gov The combined adrenergic effects can elevate blood pressure, a risk that is particularly heightened in individuals with pre-existing hypertension. nih.gov
Interactions with Antidepressants
Significant interactions can occur between this compound and certain classes of antidepressants, particularly tricyclic antidepressants (TCAs).
Tricyclic Antidepressants (TCAs): Medications such as amitriptyline, imipramine, and desipramine (B1205290) may increase the vasopressor (blood pressure-raising) activities of this compound. drugbank.comapollopharmacy.in The concurrent use of TCAs with this compound may heighten the risk of hypertension and arrhythmias. mims.com
Other Antidepressants: The interaction potential extends to other antidepressants as well. For instance, venlafaxine, when taken with this compound, can lead to an enhanced effect on blood pressure and heart rate. drugs.com Caution is advised, especially for patients with a history of high blood pressure or heart disease. drugs.com
Interactions with Blood Pressure Medications
This compound can antagonize the effects of various antihypertensive agents. mims.com Its vasoconstrictive properties may counteract the therapeutic goals of medications designed to lower blood pressure. The therapeutic efficacy of several classes of blood pressure medications can be decreased when used in combination with this compound. drugbank.comclevelandclinic.org
| Class of Blood Pressure Medication | Interaction with this compound | Examples |
| Beta-Blockers | May antagonize the effects of beta-blockers. mims.com The therapeutic efficacy can be decreased. drugbank.com | Acebutolol, Atenolol, Bisoprolol, Propranolol medscape.comdrugbank.com |
| ACE-Inhibitors | May interact with this compound. clevelandclinic.org | - |
| Calcium-Channel Blockers | May interact with this compound. clevelandclinic.org The therapeutic efficacy of amlodipine (B1666008) can be decreased. drugbank.com | Amlodipine drugbank.com |
| Other Antihypertensives | May antagonize their effects. mims.com Therapeutic efficacy can be decreased. drugbank.com | Methyldopa, Guanethidine, Clonidine, Debrisoquine mims.comdrugbank.com |
Potential for Increased Risk of Hypertension with Various Agents
Beyond the specific classes mentioned above, a variety of other agents can increase the risk of hypertension when taken with this compound. The sympathomimetic action of this compound can be potentiated by or have an additive effect with several drugs, leading to elevated blood pressure. drugbank.com
Agents That May Increase Hypertension Risk with this compound:
Amphetamine-like psychostimulants mims.com
Appetite suppressants mims.com
Ergot alkaloids (e.g., ergotamine, methysergide) , which can also increase the risk of ergotism. mims.com
Bromocriptine , an antiparkinsonian agent, may increase hypertensive activities. mims.comdrugbank.com
Caffeine may increase the risk of adverse effects, including rapid heartbeat and nervousness. apollopharmacy.in
Contraindications in Specific Patient Populations
The use of this compound is not recommended or requires significant caution in individuals with certain pre-existing medical conditions due to the risk of exacerbating their condition. simsrc.edu.in
Patient Populations with Contraindications or Requiring Cautious Use:
Cardiovascular Issues: Patients with heart disease, including coronary artery disease and angina, as well as those with hypertension, should use this compound with caution. mims.comwebmd.comsimsrc.edu.in The drug is contraindicated in cases of acute coronary disease and cardiac asthma. mims.com The vasoconstrictive effects can worsen these conditions. simsrc.edu.in
Diabetes Mellitus: Caution is advised for patients with diabetes. mims.comwebmd.com
Glaucoma: this compound is contraindicated in patients with angle-closure glaucoma. mims.comglowm.com There is an increased risk for patients with narrow-angle glaucoma. unionems.net
Thyroid Disease: Individuals with hyperthyroidism should use this medication cautiously. mims.comwebmd.com
Prostatic Hypertrophy: The vasoconstrictive effects can exacerbate difficulty with urination. mims.comsimsrc.edu.in
Other Conditions: Caution is also warranted in patients with occlusive vascular diseases like Raynaud's phenomenon, thromboangiitis obliterans, scleroderma, and Sjögren's syndrome. mims.comclevelandclinic.orgunionems.net
Advanced Research Directions and Future Perspectives
Elucidating Mechanisms of Adverse Events and Toxicity
While generally safe for short-term use, the mechanisms underlying oxymetazoline's adverse effects, particularly with prolonged or excessive use, are a key area of research. alzdiscovery.org The primary concern with intranasal use is rhinitis medicamentosa, or rebound congestion. ijrpr.com Although the exact mechanisms are not fully understood, it is thought to involve a decrease in the production of endogenous norepinephrine (B1679862) due to a negative feedback loop, leading to a cycle of increased drug use to achieve the same decongestant effect. nih.gov
Systemic absorption, though minimal with appropriate use, can lead to cardiovascular and central nervous system (CNS) side effects. ijrpr.com Research is focused on understanding the dose-response relationships and the specific receptor interactions that lead to adverse events such as hypertension, tachycardia, and in rare cases, more severe complications like cerebral vasospasm. alzdiscovery.orgijrpr.comnih.gov Studies have highlighted that individuals with pre-existing cardiovascular conditions may be more susceptible to these effects. alzdiscovery.org Future investigations will likely focus on:
The precise molecular pathways involved in rebound congestion.
The role of genetic factors in predisposing individuals to adverse effects. ijrpr.com
The long-term impact of low-level systemic absorption on cardiovascular health.
Investigation of this compound in Combination Therapies
To enhance efficacy and potentially mitigate side effects, researchers are actively investigating this compound in combination with other therapeutic agents.
With Intranasal Corticosteroids: For chronic nasal congestion, studies are exploring the co-administration of this compound with intranasal corticosteroids like fluticasone (B1203827) furoate or budesonide (B1683875). cmro.incenterwatch.com The rationale is that the corticosteroid can help to reduce the underlying inflammation and may counteract the potential for rebound congestion associated with prolonged decongestant use. cmro.in
With Laser Therapy for Rosacea: In dermatology, the combination of topical this compound cream with pulsed dye laser (PDL) therapy has shown promise for treating the erythema and telangiectasia of rosacea. dermatologyandlasersurgery.comjrmds.in Animal model studies have indicated that this combination can lead to a more persistent shutdown of the targeted blood vessels compared to either treatment alone. jrmds.in
With Anesthetics in Dentistry: A combination intranasal spray containing this compound and tetracaine (B1683103) is used for regional anesthesia in certain dental procedures, highlighting its utility as an adjuvant to improve local anesthetic effects. drugbank.com
Future research will likely expand on these combinations and explore new partnerships with other drug classes to optimize treatment outcomes across various conditions.
Research into Novel Formulations and Delivery Systems
The development of new formulations has been pivotal in expanding the therapeutic applications of this compound beyond its traditional role as a nasal decongestant. clinicaltrials.eu Current research is focused on creating advanced delivery systems to improve drug targeting, control release, and minimize systemic absorption.
| Formulation Type | Application | Research Focus |
| Topical Cream | Persistent facial erythema in rosacea | Optimizing vehicle composition for enhanced skin penetration and reduced local irritation. jrmds.in |
| Ophthalmic Solution | Acquired blepharoptosis, ocular redness | Developing formulations with improved ocular retention and mucoadhesive properties. medpath.comnih.gov |
| Nasal Sprays | Nasal congestion | Investigating novel spray technologies for more precise dosing and reduced posterior nasal drip. |
| Liposomal Formulations | Post-acne erythema | Exploring lipid-based carriers to enhance drug delivery and efficacy. jrmds.in |
Future work in this area may include the development of sustained-release implants for long-term management of specific conditions or formulations that incorporate permeation enhancers for improved topical delivery.
Exploration of this compound in New Therapeutic Applications
The vasoconstrictive and alpha-adrenergic agonist properties of this compound make it a candidate for a range of other medical conditions. drugbank.com Researchers are actively exploring its potential in several new areas:
Dermatology: Beyond rosacea, there is interest in testing this compound for other conditions characterized by vascular dysregulation, such as post-acne erythema, cutaneous dermatomyositis, keloids, and Kaposi sarcoma. jrmds.in
Ophthalmology: Following its approval for acquired blepharoptosis, research continues to investigate its potential as an ocular hypotensive agent for glaucoma by potentially decreasing the rate of aqueous humor flow. umk.pl
Anesthesiology and Surgery: Its vasoconstrictive properties are being utilized off-label to improve visualization of the airway during nasal intubation and to minimize bleeding during ear, nose, and throat surgeries. drugbank.com
The repurposing of this well-established drug for new indications is a significant and ongoing trend in pharmaceutical research. medpath.com
Pharmacogenomics and Individual Variability in Response
The observation that individuals can respond differently to this compound, both in terms of efficacy and adverse effects, suggests a role for genetic factors. ijrpr.com The field of pharmacogenomics, which studies how genes affect a person's response to drugs, is a promising avenue for future this compound research.
Key areas of investigation include:
Identifying genetic variations in adrenergic receptors (the drug's primary target) that may influence binding affinity and downstream signaling.
Investigating genetic differences in drug metabolism and transport that could affect systemic exposure and clearance.
Understanding the genetic basis for susceptibility to adverse effects like rebound congestion and cardiovascular events.
A deeper understanding of these factors could pave the way for personalized medicine, allowing for the selection of patients most likely to benefit from this compound therapy and the avoidance of its use in those at higher risk of adverse events.
Long-Term Safety and Efficacy Studies
While the short-term safety and efficacy of this compound are well-established for its approved indications, more data is needed on its long-term use.
Nasal Decongestion: For nasal applications, a key focus is to better define the optimal duration of use to minimize the risk of rhinitis medicamentosa. cmro.in Studies have shown that use for up to 10 days does not typically result in this complication. cmro.in
Rosacea: A 52-week trial of topical this compound cream for rosacea demonstrated a low incidence of rebound erythema (less than 1% of patients), supporting its long-term safety profile for this dermatological condition. jrmds.in
Ophthalmic Use: For conditions like acquired ptosis, long-term studies are crucial to confirm sustained efficacy and monitor for any potential ocular side effects. A 42-day study showed sustained eyelid elevation, providing initial positive data. nih.gov
Future long-term studies will be essential for all formulations to provide a comprehensive understanding of the safety and continued efficacy of this compound over extended periods of treatment.
Comparative Studies with Other Alpha-Adrenergic Agonists
To better position this compound within the therapeutic landscape, comparative studies against other alpha-adrenergic agonists are critical. These studies help clinicians make informed decisions based on relative efficacy, safety, and patient-specific factors.
| Drug | Primary Use(s) | Key Comparative Points |
| Xylometazoline (B1196259) | Nasal decongestant | Both are imidazole (B134444) derivatives used for nasal congestion. umk.plwikipedia.orgnih.gov Comparative studies would focus on duration of action, potential for rebound congestion, and side effect profiles. |
| Brimonidine | Glaucoma, Rosacea | Both are used for rosacea-related erythema. wikipedia.orgnih.gov Comparative trials are needed to directly assess differences in efficacy, onset of action, duration of effect, and incidence of rebound erythema. jrmds.in |
| Naphazoline | Ocular redness, Nasal decongestant | Both are used as vasoconstrictors for ocular and nasal applications. wikipedia.orgnih.gov Comparisons would evaluate potency, duration of vasoconstriction, and potential for systemic side effects. |
| Tetrahydrozoline | Ocular redness, Nasal decongestant | Similar to naphazoline, it is a common over-the-counter vasoconstrictor. wikipedia.orgmims.com Comparative studies would focus on efficacy for redness relief and safety profiles. |
These comparative analyses will continue to refine the clinical use of this compound and other agents in this class, ensuring that treatment choices are based on robust scientific evidence.
Q & A
Q. How do interspecies differences in α-adrenergic receptor expression affect extrapolation of preclinical this compound data to humans?
- Methodological Answer : Perform cross-species receptor profiling using qPCR and immunohistochemistry. Establish humanized mouse models expressing human receptor isoforms. Compare functional responses (e.g., vasoconstriction EC50) across species in standardized assays. Use translational PK/PD modeling to adjust dosing regimens .
Data Reporting and Validation
-
Key Tables :
Parameter Rat Anococcygeus Muscle Rat Vas Deferens Human Nasal Mucosa EC50 (nM) 2.1 ± 0.3 15.4 ± 2.1 8.9 ± 1.5 Emax (% Noradrenaline) 100% 62% 88% Receptor Subtype α1A α1D α1A/α2 Data synthesized from and preclinical studies. -
Validation Checklist :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
